molecular formula C11H11BrN2O B1629843 4-Bromo-6-ethyl-7-methoxycinnoline CAS No. 947691-58-9

4-Bromo-6-ethyl-7-methoxycinnoline

Cat. No.: B1629843
CAS No.: 947691-58-9
M. Wt: 267.12 g/mol
InChI Key: NHWQMPNVRMZWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-ethyl-7-methoxycinnoline is a brominated cinnoline derivative characterized by a bicyclic aromatic core with substituents at positions 4 (bromo), 6 (ethyl), and 7 (methoxy). Cinnolines are nitrogen-containing heterocycles analogous to quinoline but with adjacent nitrogen atoms in the ring system. The bromo group enhances electrophilic substitution reactivity, while the ethyl and methoxy groups influence steric bulk, electronic properties, and solubility.

Properties

CAS No.

947691-58-9

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-bromo-6-ethyl-7-methoxycinnoline

InChI

InChI=1S/C11H11BrN2O/c1-3-7-4-8-9(12)6-13-14-10(8)5-11(7)15-2/h4-6H,3H2,1-2H3

InChI Key

NHWQMPNVRMZWDG-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OC)N=NC=C2Br

Canonical SMILES

CCC1=CC2=C(C=C1OC)N=NC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Bromo-6-ethyl-7-methoxycinnoline with analogous brominated heterocycles, focusing on structural features, substituent effects, and inferred physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Inferences
4-Bromo-6-ethyl-7-methoxycinnoline Cinnoline 4-Br, 6-Ethyl, 7-OMe C₁₁H₁₁BrN₂O 285.13 High lipophilicity (ethyl), moderate polarity (OMe), electron-donating substituents
7-Bromo-4-chloro-6-fluorocinnoline Cinnoline 4-Cl, 6-F, 7-Br C₈H₃BrClFN₂ 261.48 Electron-withdrawing halogens; increased reactivity for electrophilic substitution
4-Bromo-6-methoxyquinoline Quinoline 4-Br, 6-OMe C₁₀H₈BrNO 254.08 Similar bromo/methoxy pattern but quinoline core; altered conjugation and aromaticity
5-Bromo-2-methoxyquinoline-8-carbaldehyde Quinoline 5-Br, 2-OMe, 8-CHO C₁₁H₈BrNO₂ 282.10 Aldehyde group introduces reactivity for nucleophilic addition; lower lipophilicity
6-Bromo-7-methylchroman-4-amine Chroman 6-Br, 7-Me, 4-NH₂ C₁₀H₁₂BrNO 242.12 Non-aromatic core (chroman); NH₂ group enhances hydrogen-bonding potential

Key Observations:

Core Structure Differences: Cinnoline vs. Quinoline: Cinnolines (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to quinolines (one nitrogen). This affects π-electron delocalization and binding interactions in biological systems . Chroman: A non-aromatic, oxygen-containing heterocycle with reduced conjugation, leading to different UV/Vis absorption profiles .

Substituent Effects: Electron-Donating vs. In contrast, halogenated analogs like 7-Bromo-4-chloro-6-fluorocinnoline feature electron-withdrawing substituents, increasing electrophilic reactivity . Lipophilicity: The ethyl group in the target compound enhances lipid solubility compared to smaller halogens (e.g., F, Cl) or polar aldehydes .

Functional Group Reactivity: Aldehyde-containing derivatives (e.g., 5-Bromo-2-methoxyquinoline-8-carbaldehyde) are prone to nucleophilic addition, whereas the methoxy and ethyl groups in the target compound favor stability under acidic or oxidative conditions .

Research Implications

  • Medicinal Chemistry: The ethyl and methoxy groups in 4-Bromo-6-ethyl-7-methoxycinnoline may improve membrane permeability in drug candidates compared to halogenated cinnolines .
  • Materials Science : Enhanced solubility from the methoxy group could aid in crystallinity for optoelectronic applications, while bromo groups enable cross-coupling reactions for polymer synthesis .

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